S-Kinoprene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

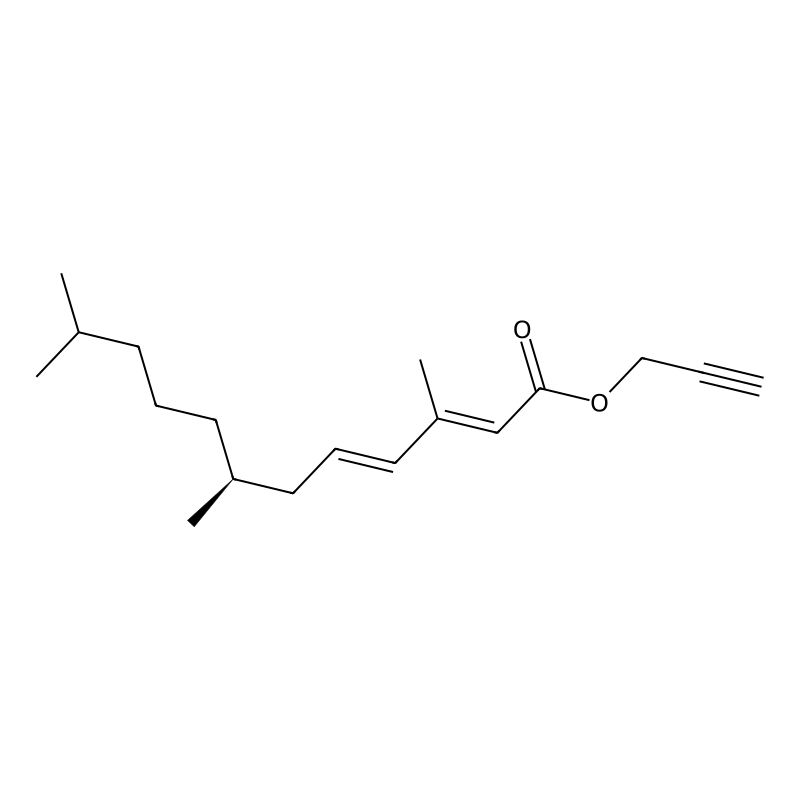

SMILES

Canonical SMILES

Isomeric SMILES

S-Kinoprene is an enantiopure biochemical pesticide and a highly specific insect juvenile hormone (JH) analog. As the active (S)-isomer of kinoprene, it functions by mimicking natural juvenile hormones to disrupt the molting process, causing morphogenic deformities, ovicidal effects, and adult sterilization. Unlike broad-spectrum neurotoxins, S-Kinoprene is structurally tailored for high-efficacy control of Homopteran pests—such as whiteflies, aphids, mealybugs, and scales—commonly found in greenhouse and interiorscape environments [1]. Supplied typically as a high-purity technical grade active ingredient (TGAI, ~89%), it is formulated into water-based or emulsifiable concentrates that provide long-residual control while maintaining a benign profile toward non-target organisms and delicate ornamental plants .

Substituting S-Kinoprene with generic racemic kinoprene or other in-class juvenile hormone analogs compromises both regulatory compliance and application efficacy. Racemic kinoprene (CAS 42588-37-4) contains 50% of the inactive (R)-isomer, which doubles the required chemical load to achieve the same biological effect, increasing the risk of phytotoxicity on sensitive greenhouse ornamentals [1]. Furthermore, racemic kinoprene is no longer supported or registered by environmental protection agencies (e.g., US EPA), making the enantiopure S-Kinoprene the only legally compliant option for procurement . Attempting to substitute with other commercially available S-isomer IGRs, such as S-methoprene or S-hydroprene, also fails; those analogs are structurally optimized for Diptera (mosquitoes) and Blattodea (cockroaches), respectively, and lack S-Kinoprene's targeted, high-affinity efficacy against Homopteran pests [2].

Enantiopure Advantage: 50% Reduction in Chemical Load vs. Racemic Kinoprene

The biological activity of kinoprene resides almost exclusively in its (S)-enantiomer. Historically, racemic kinoprene required higher application rates to deliver the effective dose of the active isomer, which introduced unnecessary chemical burden and increased the risk of phytotoxicity on delicate ornamental plants [1]. By isolating and utilizing S-Kinoprene (CAS 65733-20-2), formulators achieve the same insecticidal efficacy with half the total active ingredient mass. Consequently, regulatory bodies like the US EPA have deregistered the racemic mixture (R-S Kinoprene), making S-Kinoprene the sole supported and legally viable form for commercial greenhouse pest control.

| Evidence Dimension | Active Isomer Concentration and Legal Registration Status |

| Target Compound Data | S-Kinoprene (CAS 65733-20-2): 100% active isomer contribution; EPA-registered (Case 4117) |

| Comparator Or Baseline | Racemic Kinoprene (CAS 42588-37-4): 50% inactive (R)-isomer; deregistered |

| Quantified Difference | Eliminates 50% inactive isomer load, ensuring regulatory compliance and reducing phytotoxic risks. |

| Conditions | Technical grade active ingredient (TGAI) evaluation for greenhouse ornamental applications. |

Procurement must specify the S-isomer to comply with current pesticide registrations and minimize unnecessary chemical exposure to sensitive crops.

Homopteran-Specific Efficacy vs. Broad-Spectrum IGRs

While the juvenile hormone analog class includes several successful compounds, their pest specificities vary significantly based on molecular chain length and structural nuances. S-Kinoprene is structurally tailored for, and exhibits particularly high activity against, Homopteran insects such as aphids, whiteflies, and mealybugs [1]. In contrast, its close structural relative S-methoprene is highly effective against Diptera (e.g., mosquitoes) but lacks the specific binding affinity required for robust Homopteran control in agricultural settings [2]. This distinct structure-activity relationship makes S-Kinoprene the strictly indicated IGR for greenhouse sap-sucking pests.

| Evidence Dimension | Efficacy against Homopteran insects (e.g., aphids, whiteflies) |

| Target Compound Data | S-Kinoprene: Exceptionally high and specific activity against Homoptera |

| Comparator Or Baseline | S-Methoprene / S-Hydroprene: Optimized for Diptera (mosquitoes) and Blattodea |

| Quantified Difference | Shifts efficacy profile from Diptera to Homoptera, providing targeted control of greenhouse sap-sucking pests. |

| Conditions | Greenhouse and interiorscape application on ornamental plants. |

Buyers managing greenhouse operations must select S-Kinoprene over more common IGRs like S-methoprene to effectively target whiteflies and aphids.

Life-Cycle Disruption and Resistance Management vs. Conventional Adulticides

In enclosed environments like greenhouses, pests such as whiteflies rapidly develop resistance to conventional neurotoxic adulticides. S-Kinoprene bypasses these resistance mechanisms by acting as a biochemical juvenile hormone analog. Applied at low rates, it disrupts the molting process; at higher rates, it not only affects larvae but also causes surviving adult populations to lay sterile eggs. This dual morphogenic and sterilization effect provides a critical tool for Integrated Pest Management (IPM) programs, allowing growers to rotate S-Kinoprene with conventional insecticides to prevent resistance buildup and achieve long-term population suppression[1].

| Evidence Dimension | Reproductive Cycle Disruption |

| Target Compound Data | S-Kinoprene: Induces morphogenic deformities and causes adult females to lay sterile eggs |

| Comparator Or Baseline | Conventional Neurotoxic Insecticides (e.g., Pyrethroids): Direct adult mortality only, high resistance potential |

| Quantified Difference | Breaks the generational cycle via sterilization, whereas adulticides leave surviving populations capable of rapid reproduction. |

| Conditions | Integrated Pest Management (IPM) rotation in enclosed greenhouse environments. |

Procuring S-Kinoprene enables growers to implement effective resistance management strategies by targeting the reproductive and developmental stages of pests.

Greenhouse Ornamental Pest Management

S-Kinoprene is specifically indicated for controlling whiteflies, aphids, mealybugs, and fungus gnats on indoor non-food/non-feed crops. Because it eliminates the inactive (R)-isomer, its enantiopure formulation minimizes the chemical load and subsequent phytotoxicity, making it suitable for delicate ornamentals like poinsettias and ferns .

Integrated Pest Management (IPM) Rotation Programs

Due to its specific biochemical mechanism—inducing morphogenic deformities and adult sterilization—S-Kinoprene serves as a critical rotational component alongside conventional adulticides. This application breaks the reproductive cycle of Homopteran pests, directly mitigating the rapid resistance buildup commonly observed in enclosed agricultural environments [1].

Interiorscape and Shadehouse Maintenance

Formulated as a water-based or emulsifiable concentrate, S-Kinoprene is highly compatible with diverse application methods, including conventional spray, fogging, or drenching. It is utilized in commercial interiorscapes and shadehouses where targeted Homopteran control must be balanced with low mammalian toxicity and minimal non-target impact [1].

XLogP3

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types